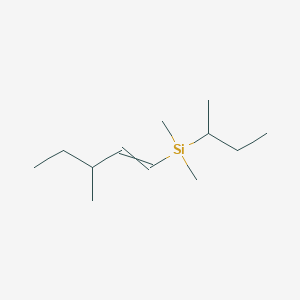
(Butan-2-yl)(dimethyl)(3-methylpent-1-en-1-yl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Butan-2-yl)(dimethyl)(3-methylpent-1-en-1-yl)silane is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to carbon atoms. This particular compound features a silicon atom bonded to a butan-2-yl group, two methyl groups, and a 3-methylpent-1-en-1-yl group. Organosilicon compounds are widely used in various industrial and scientific applications due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)(dimethyl)(3-methylpent-1-en-1-yl)silane typically involves the reaction of appropriate organosilicon precursors with the desired organic groups. One common method is the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond in the presence of a catalyst. This reaction can be carried out under mild conditions using platinum or rhodium catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrosilylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion of reactants to the desired product.
化学反応の分析
Types of Reactions
(Butan-2-yl)(dimethyl)(3-methylpent-1-en-1-yl)silane can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form simpler organosilicon compounds.
Substitution: The organic groups attached to the silicon atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler organosilicon compounds.
Substitution: Various substituted organosilicon compounds depending on the reagents used.
科学的研究の応用
(Butan-2-yl)(dimethyl)(3-methylpent-1-en-1-yl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in developing new pharmaceuticals.
Industry: Utilized in the production of silicone-based materials, which are used in a wide range of applications from sealants to medical devices.
作用機序
The mechanism of action of (Butan-2-yl)(dimethyl)(3-methylpent-1-en-1-yl)silane involves its interaction with various molecular targets and pathways. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in a variety of chemical reactions. These interactions can influence the compound’s reactivity and stability, making it useful in different applications.
類似化合物との比較
Similar Compounds
(Butan-2-yl)(dimethyl)(3-methylpent-1-en-1-yl)silane: Unique due to its specific combination of organic groups attached to the silicon atom.
Trimethylsilyl compounds: Similar in that they contain silicon bonded to three methyl groups, but differ in their reactivity and applications.
Phenylsilanes: Contain a phenyl group attached to the silicon atom, offering different chemical properties and uses.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical properties. The combination of butan-2-yl, dimethyl, and 3-methylpent-1-en-1-yl groups attached to the silicon atom allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industry.
特性
CAS番号 |
87681-17-2 |
|---|---|
分子式 |
C12H26Si |
分子量 |
198.42 g/mol |
IUPAC名 |
butan-2-yl-dimethyl-(3-methylpent-1-enyl)silane |
InChI |
InChI=1S/C12H26Si/c1-7-11(3)9-10-13(5,6)12(4)8-2/h9-12H,7-8H2,1-6H3 |
InChIキー |
FDKQWLBYIWDFAQ-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C=C[Si](C)(C)C(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11-Hydroxy-3,10-dimethoxy-1-methyl-12H-benzo[b]xanthen-12-one](/img/structure/B14411074.png)
![5,7,11-Trimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14411080.png)
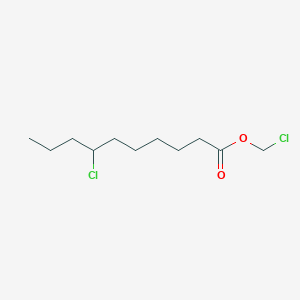
![Phenyl[1-(2-phenylethyl)piperidin-4-yl]carbamyl chloride](/img/structure/B14411091.png)

![1-hydroxy-2-[(E)-(3-methylthiophen-2-yl)methylideneamino]guanidine;4-methylbenzenesulfonic acid](/img/structure/B14411114.png)
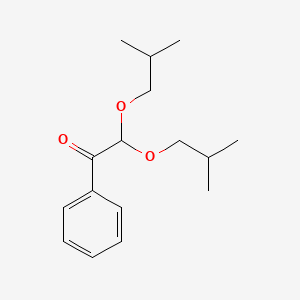
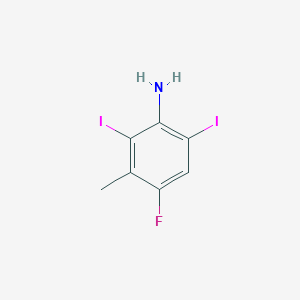
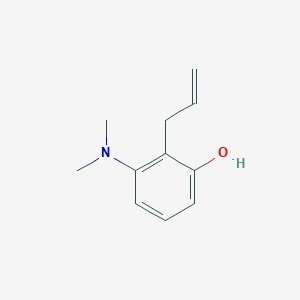

![5-[(2-Chloro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14411150.png)
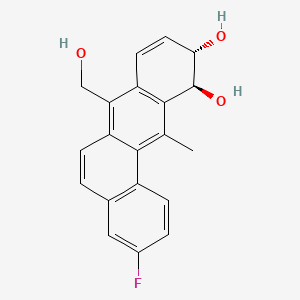
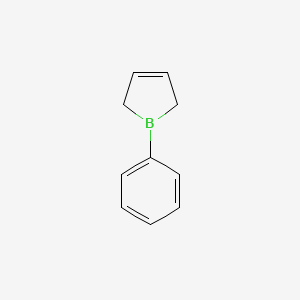
![2-[(Benzenesulfonyl)methyl]-N-phenylprop-2-enamide](/img/structure/B14411161.png)
